(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety. The compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties, which allow for diverse chemical modifications. It is classified as a pyrazole derivative, which are known for their biological activity and utility in various chemical syntheses.
The synthesis of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol generally involves several key steps:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
The molecular formula of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is , with a molecular weight of approximately 138.17 g/mol. The compound features a chiral center at the ethan-1-ol moiety, contributing to its stereochemical properties.
Key structural data includes:
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo several types of chemical reactions:
The major products from these reactions include various ketones, aldehydes, and substituted pyrazole derivatives, depending on specific reaction conditions and reagents used.
The mechanism of action for (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor function by interacting with binding sites. These interactions can lead to significant biological effects, including alterations in cellular signaling pathways and metabolic processes.
The physical properties of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol include:
Chemical properties include:
Relevant data indicates that it exhibits stability under standard laboratory conditions but may react under specific circumstances depending on the presence of strong oxidizing or reducing agents.
(1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications across various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, facilitating drug discovery and development due to its unique structural characteristics.
Biology: The compound is studied for its potential biological activities, including roles as enzyme inhibitors or receptor modulators, contributing to biochemical assays.
Medicine: In medicinal chemistry, it is explored for therapeutic applications targeting specific diseases, serving as a lead compound in drug development.
Industry: Utilized in producing specialty chemicals and materials, its properties make it suitable for coatings, adhesives, and other advanced materials .
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. As five-membered aromatic heterocycles containing two adjacent nitrogen atoms, pyrazoles exhibit unique electronic properties that facilitate diverse molecular interactions with biological targets. The intrinsic amphotericity of the pyrazole ring—combining an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen—enables hydrogen bond donation and acceptance, enhancing target binding capabilities . This is exemplified by pyrazole-containing drugs like celecoxib (COX-2 inhibitor), crizotinib (ALK inhibitor), and edaravone (free radical scavenger), which leverage the core's ability to modulate enzyme activity and cellular signaling pathways [3] [6].
Recent advances highlight the scaffold's significance in oncology and neuroscience. Pyrazole hybrids demonstrate potent cytotoxicity against cancer cell lines (e.g., colorectal RKO carcinoma) through p53-mediated apoptosis and autophagy activation [10]. Additionally, compounds like LQFM032 exhibit benzodiazepine-site-mediated anxiolytic effects without cognitive impairment, underscoring the neuropharmacological potential of strategically functionalized pyrazoles . The synthetic flexibility of the pyrazole ring allows for tailored substitutions at N1, C3, C4, and C5 positions, enabling precise optimization of pharmacodynamic and pharmacokinetic properties. This adaptability is evidenced by:
Table 1: Therapeutic Applications of Pyrazole Derivatives
Therapeutic Area | Example Compound | Key Biological Activity | Structural Features |
---|---|---|---|
Oncology | Crizotinib | ALK/ROS1 inhibition | 3-Aryl substituent, aminopyridine linkage |
Neuroscience | LQFM032 | Anxiolytic (BZD pathway) | Piperazine-ethanol tail, phenylpyrazole |
Inflammation | Celecoxib | Selective COX-2 inhibition | Trifluoromethyl group, sulfonamide |
Infectious Diseases | 5i carboxamide | Antitubercular activity | Fluorophenyl, hydrazine-carboxamide |
The structural diversity achievable through pyrazole functionalization is further amplified by tautomerism. 3(5)-Substituted pyrazoles exist in dynamic equilibrium between 3- and 5-substituted tautomers, with the ratio dictated by substituent effects, solvent polarity, and temperature . This prototropy influences electronic distribution and hydrogen-bonding capacity, thereby modulating target engagement. For instance, electron-withdrawing groups stabilize the 5-substituted tautomer, enhancing binding to hydrophobic enzyme pockets like MEK's ATP-binding site (IC₅₀ = 91 nM) [6].
Chiral centers in pyrazole-alcohol conjugates critically determine pharmacological efficacy through stereospecific target interactions. The (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol scaffold exemplifies this principle, where the R-configuration at the carbinol center dictates binding orientation and affinity. Enantiomeric differentiation arises from three-dimensional complementarity with asymmetric binding pockets, as observed in:
Table 2: Impact of Chirality on Pyrazole-Alcohol Bioactivity
Enantiomer Pair | Biological Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Selectivity Ratio |
---|---|---|---|---|
(1R)- vs (1S)-1-(Pyrazol-4-yl)ethanols | ASIC-1α channel | IC₅₀ = 57 mg/kg (analgesia) | IC₅₀ > 200 mg/kg | >3.5-fold |
LQFM032 enantiomers | Benzodiazepine site | Anxiolytic at 10 mg/kg | Inactive at 50 mg/kg | >5-fold |
4-(Arylmethylene)bis-pyrazoles | p53 protein | EC₅₀ = 9.9 μM (apoptosis) | EC₅₀ = 42 μM | 4.2-fold |
The molecular architecture of (1R)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol features three critical elements:
Synthetic access to enantiopure materials employs asymmetric reduction of ketone precursors (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethanone) using chiral catalysts like (S)-BINAP-Ru complexes, achieving >98% ee [5] [8]. Molecular modeling reveals that the (R)-enantiomer's methyl group occupies a hydrophobic subpocket in benzodiazepine sites, while the hydroxyl forms a bidentate hydrogen bond with His102 and Thr97 residues—interactions geometrically disfavored by the (S)-enantiomer . This stereochemical precision underscores why 85% of commercial pyrazole-containing drugs are developed as single enantiomers rather than racemates.
The emerging strategy of stereochemically-informed hybrid design combines chiral pyrazole-alcohols with bioactive pharmacophores:
These advances establish chiral pyrazole-alcohols as indispensable building blocks for next-generation therapeutics with optimized target selectivity and minimized off-target effects.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: